![molecular formula C20H30N4O2 B5617278 2-allyl-9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5617278.png)
2-allyl-9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of 1,9-diazaspiro[5.5]undecane derivatives, including those similar to the compound , often involves intricate synthetic routes that may include Michael addition of lithium enolate to tetrasubstituted olefin acceptors and divergent synthesis approaches for introducing various substituents. These methods have been explored for their efficiency and versatility in producing a variety of substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the synthetic accessibility of such compounds (Yang et al., 2008).
Molecular Structure Analysis
Structural elucidation of 1,9-diazaspiro[5.5]undecane derivatives reveals significant insights into their molecular framework. These compounds often exhibit specific crystal structures and thermodynamic properties, underpinning their stability and reactivity. For instance, crystallographic studies have provided detailed descriptions of the spatial arrangements and bonding interactions within such molecules, highlighting their complex three-dimensional structures (Zeng et al., 2021).
Chemical Reactions and Properties
The chemical behavior of 1,9-diazaspiro[5.5]undecane derivatives encompasses a range of reactions, including the [2,3]-Wittig-type rearrangement and Prins cascade cyclization. These reactions demonstrate the compounds' ability to undergo structural transformations and form new bonds, leading to the synthesis of novel compounds with diverse functionalities (Crescentini et al., 2021), (Reddy et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(5-methyl-1-propylpyrazole-4-carbonyl)-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-10-23-15-20(7-6-18(23)25)8-12-22(13-9-20)19(26)17-14-21-24(11-5-2)16(17)3/h4,14H,1,5-13,15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRRIPYYARRKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N2CCC3(CCC(=O)N(C3)CC=C)CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-allyl-9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one |
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